5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole
Overview
Description
5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole is a molecule that belongs to the oxadiazole class, characterized by a heterocyclic ring containing oxygen, nitrogen, and carbon atoms. These compounds are known for their wide range of applications in material science, chemistry, and as potential therapeutic agents due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole derivatives often involves the dehydration of diarylhydrazide under specific conditions to achieve high yields. Reaction conditions are meticulously optimized to enhance the efficiency of synthesis processes, utilizing various techniques including palladium-catalyzed cross-coupling reactions (Liu Yu et al., 2006).
Molecular Structure Analysis
The molecular structure of these derivatives is characterized using spectroscopic methods such as IR, 1H NMR, and sometimes X-ray crystallography. These analyses reveal detailed information about the geometric and electronic structures of the compounds, which are crucial for understanding their chemical reactivity and properties (Reşat Ustabaş et al., 2020).
Chemical Reactions and Properties
Oxadiazole derivatives participate in various chemical reactions, including electrophilic substitution and cyclization, which are pivotal for their chemical diversity and potential bioactivity. Their chemical reactivity is often studied in the context of developing novel compounds with enhanced biological or physical properties (A. Kaneria et al., 2016).
Physical Properties Analysis
The physical properties of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole derivatives, such as melting points, boiling points, and solubility, are crucial for their application in different fields. These properties are determined using standard laboratory techniques and are essential for the formulation and application of these compounds in various industries (Li-rong Zhu et al., 2009).
Chemical Properties Analysis
Chemical properties, including reactivity towards other compounds, stability under different conditions, and potential for participating in further chemical transformations, are central to the application of oxadiazole derivatives. These properties are extensively studied through experimental and theoretical methods to design compounds with desired functions and activities (A. Kudelko et al., 2015).
Scientific Research Applications
Antimicrobial and Antileishmanial Activity
A study by Ustabaş et al. (2020) synthesized a compound closely related to 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole, characterized it, and evaluated its antimicrobial and antileishmanial activities. The compound exhibited low effectiveness against three bacterial species and high antileishmanial activity.
Synthesis and Reaction Studies
Yang et al. (2007) investigated the reaction of a similar oxadiazole compound with various unsaturated compounds, leading to the synthesis of difluoromethylenated 1,2,4-oxadiazole-containing compounds (Yang et al., 2007).
Insecticidal Activity
Qi et al. (2014) synthesized a series of compounds containing the 1,3,4-oxadiazole ring and evaluated their insecticidal activities against the diamondback moth. Some compounds showed significant insecticidal activities (Qi et al., 2014).
Photoinduced Molecular Rearrangements
Buscemi et al. (1996) explored the photochemistry of 1,2,4-oxadiazoles, demonstrating their potential in forming various heterocyclic compounds upon irradiation in the presence of nitrogen nucleophiles (Buscemi et al., 1996).
Corrosion Inhibition
Ammal et al. (2018) studied the effect of 1,3,4-oxadiazole derivatives on the corrosion inhibition of mild steel in sulfuric acid, revealing that these compounds can form a protective layer and exhibit mixed-type inhibition behavior (Ammal et al., 2018).
Luminescence Properties
Mikhailov et al. (2016) synthesized oxadiazole derivatives and their metal chelates, discovering that some compounds showed significant luminescence, which could be useful in various applications (Mikhailov et al., 2016).
Liquid Crystalline Properties
Ali and Tomi (2018) synthesized and characterized a series of 1,2,4-oxadiazole derivatives, investigating their mesomorphic behaviors and finding that some derivatives exhibited enantiotropic liquid crystal with nematic texture (Ali & Tomi, 2018).
Potential in Anticancer Research
Zhang et al. (2005) identified a novel apoptosis inducer related to 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole, which showed activity against breast and colorectal cancer cell lines. This study highlights the potential of such compounds in anticancer research (Zhang et al., 2005).
Safety And Hazards
Future Directions
The future directions for research on similar compounds could include further studies on their synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, these compounds could be studied for potential applications in various fields, such as medicine and chemistry .
properties
IUPAC Name |
5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXXUFMZRHQRTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361054 | |
Record name | 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole | |
CAS RN |
71566-07-9 | |
Record name | 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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